N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide is a compound that features both an indole and a dimethylaminophenyl group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide typically involves the coupling of an indole derivative with a dimethylaminophenyl group. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indoles .
Scientific Research Applications
N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The dimethylaminophenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
1H-Indole-3-carbaldehyde: A precursor for many biologically active indole derivatives.
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxy-phenyl]prop-2-enamide: A compound with similar structural features used in medicinal chemistry.
Uniqueness
N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide is unique due to its combination of an indole ring and a dimethylaminophenyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C20H23N3O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C20H23N3O/c1-23(2)17-9-6-8-16(13-17)22-20(24)12-5-7-15-14-21-19-11-4-3-10-18(15)19/h3-4,6,8-11,13-14,21H,5,7,12H2,1-2H3,(H,22,24) |
InChI Key |
LEXDZVDGORDRRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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